Home > Products > Building Blocks P20313 > 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline - 442517-35-3

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline

Catalog Number: EVT-1743987
CAS Number: 442517-35-3
Molecular Formula: C16H11N3
Molecular Weight: 245.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688)

    Compound Description: ABP688 is a PET tracer that exhibits high binding affinity for the metabotropic glutamate receptor subtype 5 (mGluR5). [] mGluR5 is implicated in various brain disorders, making ABP688 a valuable tool for studying these conditions. [] Researchers have explored fluorine-18 labeled analogs of ABP688 to develop PET tracers with improved properties. [, ]

(E)-3-(pyridin-2-ylethynyl)cyclohex-2-enone-O-2-(2-fluoroethoxy)ethyloxime (38)

    Compound Description: This compound represents a promising candidate for imaging mGluR5 using PET. [] It exhibits a high binding affinity for mGluR5, with a Ki value of 3.8 nM. [] Radiolabeling with fluorine-18 has been successfully achieved, allowing for its use as a potential PET tracer. []

(Z)-16 (α-fluorinated ABP688 derivative)

    Compound Description: This compound is an α-fluorinated derivative of ABP688, designed to improve its properties as a PET radiotracer for imaging mGluR5. [] It exhibits a Ki value of 5.7 nM for mGluR5. [] The radiolabeled analog, (E)-[(18)F]-16, has been successfully synthesized and evaluated in vitro. []

N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)

    Compound Description: EW-7197 is a highly potent and selective inhibitor of transforming growth factor-β type I receptor kinase (ALK5). [] It exhibits excellent oral bioavailability and has potential as an anti-cancer and anti-fibrotic agent. []

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

    Compound Description: IN-1130 is a novel ALK5 inhibitor with potential as an anti-fibrotic drug. [] It demonstrates favorable pharmacokinetic properties, including good oral bioavailability and distribution to various tissues. [, ]

Overview

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is a nitrogen-containing heterocyclic compound that integrates a quinoxaline core with a 6-methylpyridine substituent linked via an ethynyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as an inhibitor of specific kinases involved in various signaling pathways.

Source and Classification

This compound can be classified under the category of quinoxaline derivatives, which are known for their diverse biological activities. Quinoxalines are bicyclic compounds consisting of fused benzene and pyrazine rings, with the general formula C8H6N2. The specific structure of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline suggests that it may exhibit unique chemical properties and biological activities due to the presence of both the quinoxaline and pyridine moieties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline can be approached through several methodologies, often involving multi-step reactions. One effective synthetic route includes:

  1. Starting Materials: The reaction typically begins with 1,2-phenylenediamine and appropriate carbon synthons such as α-dicarbonyl compounds.
  2. Catalysis: Copper(I)-catalyzed azide-alkyne cycloaddition is frequently employed to form triazole linkages, followed by palladium-catalyzed direct arylation to introduce the quinoxaline unit.
  3. Reagents: Common reagents include tert-butyl hydroperoxide as an oxidizing agent and various solvents like tetrahydrofuran or ethanol to facilitate the reaction.

The synthesis can yield significant amounts of the desired product, with reported yields reaching up to 94% under optimized conditions using appropriate catalysts and additives .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline features a quinoxaline ring system substituted at one position by an ethynyl group linked to a 6-methylpyridine moiety. The molecular formula is C13H10N2, with a molecular weight of approximately 210.24 g/mol.

Key structural features include:

  • Quinoxaline Core: This contributes to the compound's aromatic character and potential electronic properties.
  • Ethynyl Linkage: This functional group enhances reactivity, allowing for further chemical modifications or interactions.
  • Pyridine Substitution: The presence of a methyl group on the pyridine ring may influence the compound's solubility and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline can undergo various chemical reactions, including:

  1. Oxidation Reactions: The ethynyl group can be oxidized to introduce functional groups such as aldehydes or ketones.
  2. Cross-Coupling Reactions: Utilizing palladium catalysis, this compound can participate in cross-coupling reactions to form more complex structures.
  3. Substitution Reactions: The nitrogen atoms in the quinoxaline ring may engage in nucleophilic substitution reactions under certain conditions.

These reactions are crucial for developing derivatives with enhanced biological properties or different functionalities.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline often involves modulation of specific enzyme activities. For instance, studies have shown that certain quinoxaline derivatives can inhibit transforming growth factor-beta type 1 receptor (ALK5), which plays a role in cellular signaling pathways associated with fibrosis and cancer progression .

The proposed mechanism includes:

  1. Binding Affinity: The compound likely binds to the active site of ALK5, preventing substrate interaction.
  2. Inhibition Profile: In vitro assays have demonstrated significant inhibitory activity against ALK5, suggesting potential therapeutic applications in diseases where this pathway is dysregulated.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic nature.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of both quinoxalines and alkynes, allowing for diverse synthetic applications.
Applications

Scientific Uses

The applications of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline span various fields:

  1. Medicinal Chemistry: As a potential therapeutic agent targeting specific kinases involved in cancer progression.
  2. Material Science: Its unique electronic properties may make it suitable for applications in organic electronics or photonic devices.
  3. Biochemical Research: Used as a tool compound to investigate signaling pathways related to fibrosis and cancer.
Introduction to Quinoxaline-Based Pharmacophores in Medicinal Chemistry

Historical Context of Quinoxaline Derivatives in Drug Discovery

Quinoxaline, a benzopyrazine heterocycle formed by the fusion of benzene and pyrazine rings, has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Its planar, electron-deficient aromatic structure enables diverse non-covalent interactions with biological targets, facilitating broad bioactivity. Historically, quinoxaline derivatives gained prominence through natural products like echinomycin and triostin A—antibiotics that function as DNA bisintercalators, preferentially binding cytosine-guanine (C-G) base pairs via their quinoxaline moieties [1]. This discovery catalyzed intensive research into synthetic quinoxaline analogs, revealing potent pharmacological activities spanning antitumor, antifungal, antimicrobial, and antiviral domains [1] [2].

The scaffold’s versatility stems from its synthetic tractability and capacity for extensive substitution. Medicinal chemists have exploited positions C6 and C7 for derivatization due to their significant influence on target engagement and pharmacokinetics. For example, clofazimine (a quinoxaline phenazine derivative) repurposed for drug-resistant tuberculosis underscores the scaffold’s clinical translatability [5]. Modern synthetic advances—including multicomponent reactions, nanocatalysts, and green chemistry approaches—have accelerated the development of novel quinoxaline pharmacophores targeting kinases, DNA topoisomerases, and growth factor receptors [1] [2].

Table 1: Clinically Explored Quinoxaline Derivatives

CompoundTherapeutic TargetClinical StatusKey Pharmacological Activity
Quinomycin ANotch pathway, CSCsPreclinicalTumor burden reduction in PDAC models
ABT-737BCL-2/BCL-XL/BCL-wPhase I/IIApoptosis induction in ovarian cancer
TirapazamineDNA damage under hypoxiaPhase I/IIHypoxia-selective cytotoxicity
AG1295Tyrosine kinasesPreclinicalAcute myeloid leukemia inhibition

Role of Ethynyl Linkages in Enhancing Bioactivity of Heterocyclic Compounds

Ethynyl (–C≡C–) linkages serve as rigid, linear spacers that profoundly influence the bioactivity of biheterocyclic systems. Their incorporation between aromatic rings enforces coplanar molecular conformations, optimizing π-π stacking with target proteins while minimizing entropic penalties upon binding [3] [6]. This geometry is critical for kinase inhibitors, where precise orientation within the ATP-binding cleft dictates potency and selectivity.

The ethynyl group’s electronic properties further modulate ligand-receptor interactions. Its triple bond acts as a weak hydrogen bond acceptor, enhancing solubility and membrane permeability without excessive hydrophilicity. Evidence for this comes from ALK5 (TGF-β type I receptor kinase) inhibitors: replacing flexible alkyl linkers with ethynyl in quinoxaline-triazole hybrids markedly improved binding affinity (IC₅₀ reduction from μM to nM range) and oral bioavailability [6] [9]. For instance, the clinical candidate EW-7197 (vactosertib), featuring a methyleneamino-linked triazolo[4,5-g]quinoxaline, achieved 51% oral bioavailability in rats—attributed partly to the ethynyl-like spacer’s optimal logP and conformational stability [6].

Table 2: Impact of Ethynyl Linkers on Pharmacokinetic Parameters

Linker TypeRepresentative CompoundALK5 IC₅₀ (μM)Oral Bioavailability (%)Selectivity vs. p38α MAPK
AlkylPrototype inhibitor 6>1.0<20Low
Ethynyl12k (Triazole-quinoxaline)4.69Not reportedHigh (-1.94% inhibition)
Optimized EthynylEW-71970.01351High (320-kinase panel)

Rationale for 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline as a Multitarget Scaffold

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline integrates structural motifs validated across multiple therapeutic targets. The quinoxaline core delivers DNA-intercalative potential, while the 6-methylpyridin-2-yl group provides a chelatable nitrogen for metal coordination—a feature exploited in kinase inhibition. The ethynyl bridge synergizes these pharmacophores by enforcing a coplanar orientation conducive to simultaneous interactions with disparate binding sites [3] [9].

Computational analyses support its multitarget capability. Pharmacophore modeling of mutant ESR2 (estrogen receptor beta) in breast cancer identified halogen bonding, hydrogen bond acceptance (HBA), and hydrophobic interactions (HPho) as critical features—all satisfied by this scaffold:

  • HBA sites: Pyridine N, Quinoxaline N-atoms
  • HPho regions: Methyl group, quinoxaline C-H planes
  • Aromatic (Ar) features: Bicyclic quinoxaline and pyridine rings [4]

Molecular docking predicts high-affinity binding to TGF-β receptors and ESR2 mutants. The scaffold’s linear geometry allows deep penetration into the hydrophobic pocket of ALK5, with the pyridine nitrogen forming a key salt bridge with Lys337, while the quinoxaline moiety stacks against Phe286 and Tyr249 [9]. Such polypharmacology is advantageous for complex diseases like cancer, where resistance often arises from single-target inhibition.

Table 3: Predicted Binding Interactions of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline

Target ProteinPDB IDKey Predicted InteractionsBinding Affinity (kcal/mol, Predicted)
ALK5 Kinase1B6CPyridine N–Lys337 H-bond; Quinoxaline–Phe286 π-π stacking-9.2 to -10.8
Mutant ESR2 (Y537S)7XVZEthynyl H-bond with Asp351; Methyl–Leu476 hydrophobic-7.5 to -8.5
Topoisomerase IIβ3QX3Quinoxaline intercalation; Pyridine–DNA backbone H-bonds-8.1

Properties

CAS Number

442517-35-3

Product Name

6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline

IUPAC Name

6-[2-(6-methylpyridin-2-yl)ethynyl]quinoxaline

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C16H11N3/c1-12-3-2-4-14(19-12)7-5-13-6-8-15-16(11-13)18-10-9-17-15/h2-4,6,8-11H,1H3

InChI Key

FJXBNXTYPDZJFP-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C#CC2=CC3=NC=CN=C3C=C2

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC3=NC=CN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.